REACTION_CXSMILES
|
C(O)(=O)C.[O:5]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[O:8][CH2:7][CH:6]1[C:15]1[NH:16][CH2:17][CH2:18][N:19]=1>S(=O)(=O)(O)O.C(O)C>[O:5]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[O:8][CH2:7][CH:6]1[C:15]1[NH:16][CH2:17][CH2:18][N:19]=1 |f:0.1|
|
Name
|
2-(1,4-benzodioxan-2-yl)imidazoline acetate
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.O1C(COC2=C1C=CC=C2)C=2NCCN2
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution evaporated to dryness
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol/acetone
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(COC2=C1C=CC=C2)C=2NCCN2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |